molecular formula C13H11NO4S B1612159 5-(4-(Methylsulfonyl)phenyl)nicotinic acid CAS No. 893740-53-9

5-(4-(Methylsulfonyl)phenyl)nicotinic acid

Cat. No. B1612159
CAS RN: 893740-53-9
M. Wt: 277.3 g/mol
InChI Key: YOCRSNWIZIKZCZ-UHFFFAOYSA-N
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Description

5-(4-(Methylsulfonyl)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 . It is also known by its IUPAC name, 5-[4-(methylsulfonyl)phenyl]nicotinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO4S/c1-19(17,18)12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results.

Scientific Research Applications

Tissue Sulfhydryl Groups and Biological Materials

5-(4-(Methylsulfonyl)phenyl)nicotinic acid, through its sulfonamide derivatives, has been explored for its reactivity towards sulfhydryl groups in biological materials. This reactivity is utilized in assays for determining sulfhydryl group concentrations, offering a methodological advantage in biochemical research focused on understanding the role of these groups in various biological processes (Ellman, 1959).

Industrial Production and Green Chemistry

The compound has potential applications in the industrial production of nicotinic acid, a critical component in nutrition and pharmacology. Research has been conducted on ecological methods for producing nicotinic acid from commercially available raw materials, emphasizing the importance of green chemistry approaches in minimizing environmental impact while meeting industrial needs (Lisicki et al., 2022).

Herbicidal Activity

Novel derivatives of nicotinic acid, including those related to this compound, have been investigated for their herbicidal activity. Such compounds exhibit significant potential in controlling weed growth, with some showing remarkable effectiveness against specific plant species, thus contributing to the development of new herbicide formulas (Yu et al., 2021).

Bio-renewable Protic Ionic Liquids

The synthesis of nicotinum methane sulfonate, a derivative related to this compound, illustrates its application as a bio-renewable protic ionic liquid. This substance showcases dual acid and base functional groups, providing a green, efficient, and recyclable catalyst for the synthesis of various organic compounds (Tamaddon & Azadi, 2018).

Analytical Applications in Quality Marker Evaluation

In analytical chemistry, derivatives of nicotinic acid are employed as quality markers in the evaluation of coffee, signifying their importance in food science and quality control. A validated HPLC method for the simultaneous quantitation of nicotinic acid and other biomarkers in coffee underscores the role of these compounds in assessing thermal decomposition during roasting and the overall quality of coffee products (Gant et al., 2015).

Safety and Hazards

While specific safety and hazard information for 5-(4-(Methylsulfonyl)phenyl)nicotinic acid was not found, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCRSNWIZIKZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602518
Record name 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893740-53-9
Record name 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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